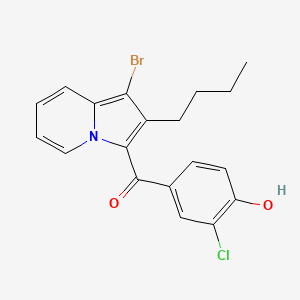
(1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a butyl group, an indolizine ring, a chloro group, and a hydroxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indolizine ring system, followed by the introduction of the butyl group and bromine atom. The final step involves the coupling of the indolizine derivative with a 3-chloro-4-hydroxyphenylmethanone precursor under specific reaction conditions, such as the use of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
化学反应分析
Types of Reactions
(1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indolizine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, (1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity, making it a potential candidate for drug discovery and development. Its structural features suggest it could interact with specific biological targets, leading to therapeutic effects.
Industry
In the material science industry, this compound could be used in the development of advanced materials with unique properties, such as enhanced conductivity or improved mechanical strength.
作用机制
The mechanism of action of (1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indolizine ring and hydroxyphenyl groups could play crucial roles in these interactions, influencing the compound’s overall efficacy and selectivity.
相似化合物的比较
Similar Compounds
(1-Bromo-2-butylindolizin-3-yl)(4-hydroxyphenyl)methanone: Similar structure but lacks the chloro group.
(1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-methoxyphenyl)methanone: Similar structure but has a methoxy group instead of a hydroxy group.
Uniqueness
The presence of both the chloro and hydroxy groups in (1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone makes it unique compared to its analogs
属性
CAS 编号 |
77832-95-2 |
|---|---|
分子式 |
C19H17BrClNO2 |
分子量 |
406.7 g/mol |
IUPAC 名称 |
(1-bromo-2-butylindolizin-3-yl)-(3-chloro-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C19H17BrClNO2/c1-2-3-6-13-17(20)15-7-4-5-10-22(15)18(13)19(24)12-8-9-16(23)14(21)11-12/h4-5,7-11,23H,2-3,6H2,1H3 |
InChI 键 |
NPABWTIRKBWPTB-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(N2C=CC=CC2=C1Br)C(=O)C3=CC(=C(C=C3)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine](/img/structure/B14451884.png)
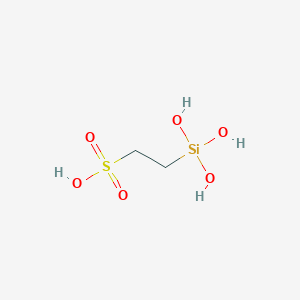
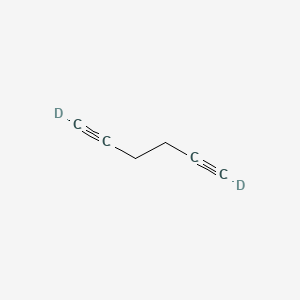
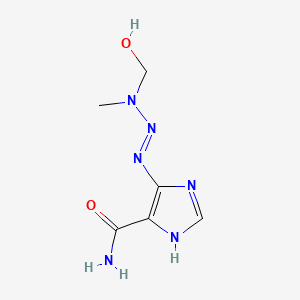

![3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14451916.png)
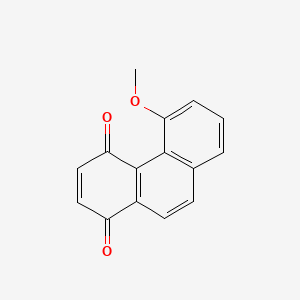

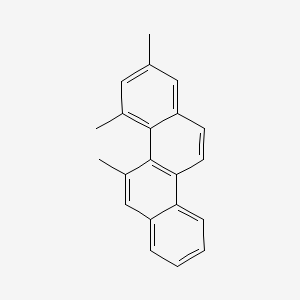
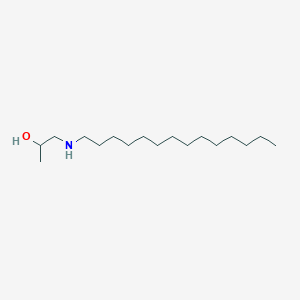
![3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate](/img/structure/B14451941.png)
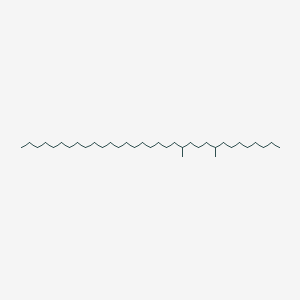

![Diethyl [(ethylamino)methylidene]propanedioate](/img/structure/B14451955.png)
